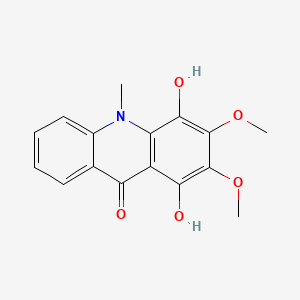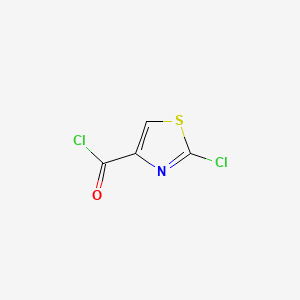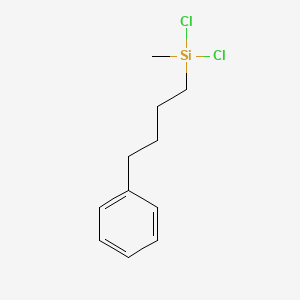
4-Phenylbutylmethyldichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbutylmethyldichlorosilane is a chemical compound with the formula C11H16Cl2Si . It is a liquid substance that belongs to the organochlorosilane chemical family . It is used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of 4-Phenylbutylmethyldichlorosilane consists of 11 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 1 silicon atom. The exact structure can be determined using techniques such as FT-IR, FT-Raman, and NMR .Scientific Research Applications
Forensic Science : Modified silica spheres using a derivative of 4-Phenylbutylmethyldichlorosilane were developed for detecting latent fingerprints. This offers potential applications in crime scene investigations due to its sensitive and selective properties (Huang et al., 2015).
Polymer Science : A novel soluble reactive ladder-like polysilsesquioxane with side-chain reactive groups was synthesized using a compound similar to 4-Phenylbutylmethyldichlorosilane. This polymer has potential applications as an initiator for atom transfer radical polymerization and as a precursor for advanced functional polymers (Liu et al., 2001).
Material Science : Phenyltrichlorosilane, related to 4-Phenylbutylmethyldichlorosilane, has been used in the study of self-assembled monolayers on silicon, demonstrating potential applications in molecular electronic devices (Patrone et al., 2010).
Liquid Crystalline Polymers : Research into side-chain liquid crystalline polysiloxanes with phenyl 4-(alkenyloxy)benzoate side groups, which are structurally related to 4-Phenylbutylmethyldichlorosilane, has shown the influence of lateral substituents on mesomorphic properties, indicating applications in materials science (Hsu et al., 1997).
Chemical Synthesis : Phenyltrichlorosilane, a compound related to 4-Phenylbutylmethyldichlorosilane, has been used in the synthesis of pentacoordinate and hexacoordinate silicon complexes, indicating potential in the field of coordination chemistry (Wagler et al., 2005).
Polymer Chemistry : The synthesis of poly(phenylsilsesquioxane) via the hydrolysis of phenyltrichlorosilane, similar to 4-Phenylbutylmethyldichlorosilane, illustrates its application in creating high molecular weight polymers (Yamamoto et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dichloro-methyl-(4-phenylbutyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(12,13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBCFWIOGCOGTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCC1=CC=CC=C1)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutylmethyldichlorosilane | |
CAS RN |
17776-69-1 |
Source


|
| Record name | 4-Phenylbutylmethyldichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D2(3H),A-Naphthaleneacetic acid, A-cyano-7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-, ethyl ester](/img/structure/B579541.png)
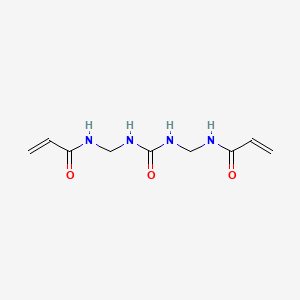
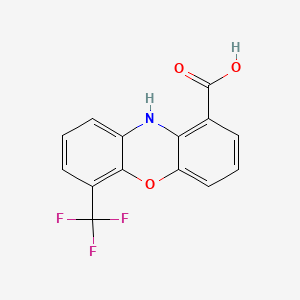
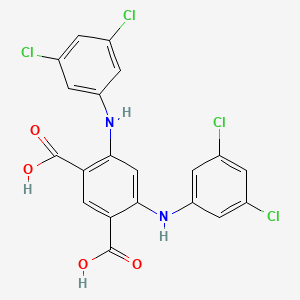
![Biacetyl bis[(pyridin-2-yl)hydrazone]](/img/structure/B579547.png)
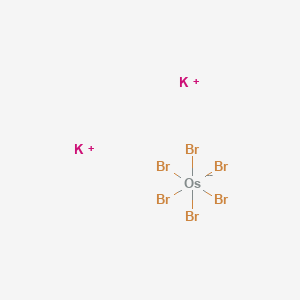
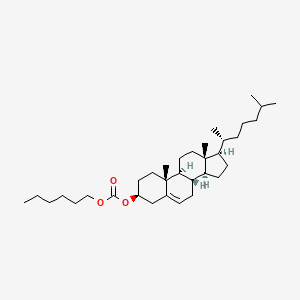
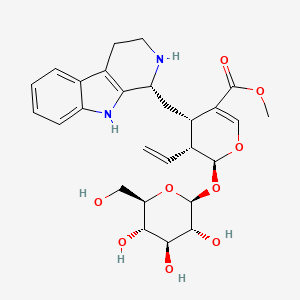
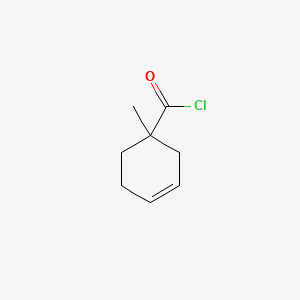
![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)
![(2S)-2-(dimethylamino)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B579557.png)

